7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline

Descripción general

Descripción

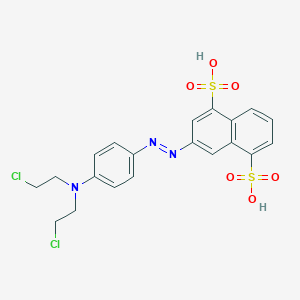

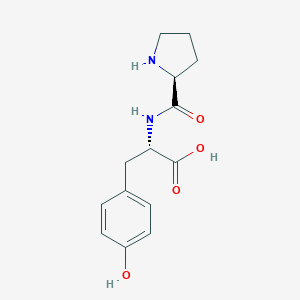

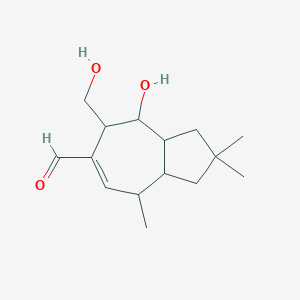

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline, also known as Dyphylline, is a theophylline derivative used as a bronchodilator . It aids in better airflow through the lungs and reduces the symptoms of chronic lung disorders such as asthma and bronchitis .

Synthesis Analysis

Dyphylline was synthesized in 1946 . The presence of the hydrophilic dihydroxypropyl group overcomes the disadvantage of low solubility which exists for theophylline .Molecular Structure Analysis

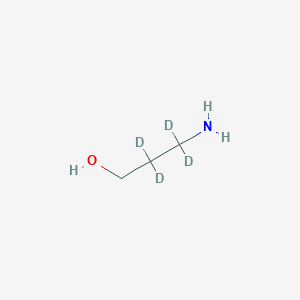

The molecular formula of Dyphylline is C10H14N4O4 . The InChI Key is KSCFJBIXMNOVSH-UHFFFAOYNA-N . The SMILES string is CN1C2=C(N(CC(O)CO)C=N2)C(=O)N©C1=O .Physical And Chemical Properties Analysis

Dyphylline is a white powder . Its melting point is between 160°C to 165°C . It has a titration with HClO4 >=98.5% (On dried substance) and a loss on drying =<0.5% (1 g, 105°C) .Aplicaciones Científicas De Investigación

Antibacterial Agents

Research on pyridonecarboxylic acids has revealed the synthesis and antibacterial activity of compounds with amino- and/or hydroxy-substituted cyclic amino groups, showcasing the potential of such functionalities in developing new antibacterial agents (Egawa et al., 1984).

Alzheimer's Disease Treatment

Studies on 4-amino-2,3-polymethylenequinoline hybrids with butylated hydroxytoluene have demonstrated their potential as multifunctional agents for Alzheimer's disease treatment, highlighting the role of specific chemical groups in therapeutic applications (Makhaeva et al., 2020).

Biochemical Applications

Research into S-adenosylmethionine (SAM) has explored its use as a source of various functional groups in biochemical synthesis, illustrating the versatility of compounds with multiple functional groups in biological processes (Fontecave et al., 2004).

Fluorescent Probes for Lipopolysaccharides

A novel fluorescent compound based on coumarin derivatives has been developed as a probe for detecting lipopolysaccharides, showcasing the utility of specific chemical modifications in sensor and probe design (Yang et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline, also known as Dyphylline, is the phosphodiesterase enzyme . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that mediates various physiological responses.

Mode of Action

Dyphylline exerts its effects by competitively inhibiting phosphodiesterase, leading to an increase in cAMP levels . The elevated cAMP levels result in relaxation of bronchial smooth muscle, antagonism of adenosine receptors, and other effects that contribute to its bronchodilatory properties .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. Primarily, it leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to changes in their activity. This can result in a wide range of effects, including relaxation of bronchial smooth muscle and inhibition of inflammatory cell activation, both of which are beneficial in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Pharmacokinetics

Unlike theophylline, another member of the xanthine class of drugs, Dyphylline is excreted unchanged by the kidneys without being metabolized by the liver .

Result of Action

The primary result of Dyphylline’s action is bronchodilation, which is the relaxation of the bronchial muscles. This leads to an increase in airflow to the lungs, reducing symptoms of lung disorders such as asthma and bronchitis . It also exhibits peripheral vasodilatory and other smooth muscle relaxant activity to a lesser degree .

Action Environment

The action, efficacy, and stability of Dyphylline can be influenced by various environmental factors. For instance, factors that affect kidney function can influence the excretion and thus the effectiveness of Dyphylline. Additionally, the compound is stable in gastrointestinal fluids over a wide range of pH

Safety and Hazards

Dyphylline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . In case of contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . If swallowed, call a poison center or doctor/physician if you feel unwell .

Propiedades

IUPAC Name |

7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O4/c1-12-10-13-8-7(16(10)4-6(18)5-17)9(19)15(3)11(20)14(8)2/h6,17-18H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYJXCVNFNAIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1CC(CO)O)C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911953 | |

| Record name | 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,3-Dihydroxypropyl)-8-methylaminotheophylline | |

CAS RN |

111038-26-7 | |

| Record name | 1H-Purine-2,6-dione, 3,7-dihydro-7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(methylimino)-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.